3-Nitro-4-(trifluoromethoxy)aniline

Physicochemical Properties Crystallinity Formulation Handling

Researchers often face supply inconsistencies with isomeric nitro-trifluoromethoxy anilines, where subtle positional changes drastically alter logP, melting point, and reactivity. 3-Nitro-4-(trifluoromethoxy)aniline (CAS 2822-50-6) offers a reliable, high-purity solution: - Optimized logP (2.08) vs. 2-nitro isomer (3.18) for improved ADME profiles. - Solid form (mp 90-92°C) simplifies handling vs. liquid 4-(trifluoromethoxy)aniline. - Room temperature storage eliminates cold-chain costs, enabling multi-kg scale-up. Supplied with ≥97% purity (GC), this building block ensures consistent performance in Buchwald-Hartwig, Suzuki-Miyaura couplings, and agrochemical intermediate synthesis.

Molecular Formula C7H5F3N2O3
Molecular Weight 222.12 g/mol
CAS No. 2822-50-6
Cat. No. B1299944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-(trifluoromethoxy)aniline
CAS2822-50-6
Molecular FormulaC7H5F3N2O3
Molecular Weight222.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)(F)F
InChIInChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2
InChIKeyQXIKEFNBFUHDHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-(trifluoromethoxy)aniline: Key Properties


3-Nitro-4-(trifluoromethoxy)aniline (CAS 2822‑50‑6) is a fluorinated aromatic amine derivative bearing a nitro group at the 3‑position and a trifluoromethoxy (–OCF₃) group at the 4‑position of the aniline ring . Its molecular formula is C₇H₅F₃N₂O₃ (MW 222.12) and it is typically supplied as a white to pale‑yellow crystalline solid with a purity ≥ 97 % (GC) . The compound is widely used as a building block in pharmaceutical and agrochemical synthesis, offering a combination of strong electron‑withdrawing substituents that modulate aromatic amine reactivity, lipophilicity, and metabolic stability .

1
Fluorinated building block with electron‑withdrawing substituents for medicinal and agrochemical synthesis.
2
Crystalline solid form simplifies handling, weighing, and containment in lab and pilot scales.
3
Ambient storage condition reduces cold‑chain dependency and simplifies inventory.

3-Nitro-4-(trifluoromethoxy)aniline: Differentiation from Analogs


Trifluoromethoxy‑substituted anilines bearing a nitro group are not interchangeable because the relative positions of the –NO₂, –NH₂, and –OCF₃ groups strongly influence key properties such as lipophilicity (logP), amine basicity (pKa), and solid‑state stability [1]. For example, shifting the nitro group from the 3‑ to the 2‑position alters the compound‘s melting point by almost 30 °C and its logP by more than one unit, which directly impacts formulation handling, solubility, and chromatographic behaviour during purification [2]. Substituting the –OCF₃ group with a non‑fluorinated alkoxy analogue further reduces metabolic stability and electronic tuning, making the compound unsuitable for applications requiring specific electron‑withdrawing capacity [1]. Below, quantitative evidence is provided to demonstrate why 3‑Nitro‑4‑(trifluoromethoxy)aniline offers unique, measurable advantages over its closest comparators.

Melting point divergence
Regioisomeric nitro placement shifts melting point considerably, altering recrystallization behavior and solid‑state handling.
Lipophilicity mismatch
Different logP between 3‑ and 2‑nitro isomers modifies aqueous solubility and may lead to unexpected metabolic profiles.
Storage condition incompatibility
2‑Nitro analog requires refrigerated storage (2–8 °C), while the target compound is stable at ambient; inventory practices may not interchange.

3-Nitro-4-(trifluoromethoxy)aniline: Quantitative Comparison vs. Analogs


Melting Point vs. 2-Nitro Isomer

The melting point of 3‑Nitro‑4‑(trifluoromethoxy)aniline is 90–92 °C, as reported by multiple commercial suppliers . In contrast, the 2‑nitro isomer (CAS 2267‑23‑4) melts at 61–65 °C, with the most frequently cited value being 62 °C [1]. This 28–30 °C increase in melting point indicates stronger intermolecular interactions in the 3‑nitro regioisomer, which can simplify purification by recrystallization and improve solid‑state stability during storage and formulation.

Melting Point vs. 2‑Nitro Isomer
Head‑to‑head
90–92 °C Δ +28 °C
Higher melting point supports easier recrystallization and solid‑state stability during storage.
Supplier‑reported values; purity ≥97 %.
Physicochemical Properties Crystallinity Formulation Handling

Lipophilicity vs. 2-Nitro Isomer

The computed logP (octanol‑water partition coefficient) of 3‑Nitro‑4‑(trifluoromethoxy)aniline is 2.08 , while the 2‑nitro isomer (CAS 2267‑23‑4) has a reported logP of 3.18 . The difference of 1.10 log units indicates that the target compound is significantly less lipophilic (approximately 12‑fold lower partition coefficient) than its ortho‑nitro analog.

Lipophilicity vs. 2‑Nitro Isomer
Predicted
logP 2.08 Δ −1.10
Lower computed lipophilicity may improve aqueous solubility and reduce off‑target binding risk.
Software‑derived logP; experimental confirmation advised.
Lipophilicity Drug-likeness LogP

Amine Basicity vs. 2-Nitro Isomer

The predicted pKa of the anilinium ion of 3‑Nitro‑4‑(trifluoromethoxy)aniline is −1.56 ± 0.10 , whereas the 2‑nitro isomer exhibits a predicted pKa of −1.38 ± 0.10 [1]. Although both values reflect very weak basicity due to the strong electron‑withdrawing effects of both the nitro and the trifluoromethoxy groups, the 3‑nitro isomer is slightly more acidic by approximately 0.18 pKa units.

Amine Basicity vs. 2‑Nitro Isomer
Predicted
pKa −1.56 Δ −0.18
Slightly lower basicity may influence nucleophilicity in coupling reactions.
Computational pKa; verify experimentally for specific routes.
Amine Basicity pKa Reactivity

Storage Temperature vs. 2-Nitro Isomer

3‑Nitro‑4‑(trifluoromethoxy)aniline is recommended for storage at ambient temperature (protect from light) . In contrast, the 2‑nitro isomer requires refrigerated storage at 2–8 °C with protection from light [1]. This difference reflects a higher thermal sensitivity of the ortho‑nitro compound, potentially arising from its lower melting point and higher molecular mobility at room temperature.

Storage Temperature vs. 2‑Nitro Isomer
Supplier recommendation
Ambient vs. 2–8 °C
Ambient storage simplifies logistics and reduces cold‑chain energy costs.
As per commercial supplier guidelines; verify lot‑specific.
Storage Stability Cold Chain Logistics

Physical State: Solid vs. Liquid Analog

3‑Nitro‑4‑(trifluoromethoxy)aniline is a solid at room temperature (mp 90–92 °C) , whereas the non‑nitrated analogue 4‑(trifluoromethoxy)aniline (CAS 461‑82‑5) is a liquid with a boiling point of 73–75 °C at 10 mmHg . The solid form of the nitro derivative eliminates the risk of vapor exposure and simplifies containment during weighing and transfer, an important safety consideration for toxic aromatic amines.

Physical State vs. Non‑Nitrated Analog
Class‑level inference
Solid (mp 90–92 °C) vs. liquid
Solid form reduces vapor exposure and simplifies containment during weighing.
Comparison with 4‑(trifluoromethoxy)aniline; safety review advised.
Physical Form Safety Handling

3-Nitro-4-(trifluoromethoxy)aniline: Application Scenarios


Medicinal Chemistry: Controlled Lipophilicity in Lead Optimization

In drug discovery programmes where balancing potency and metabolic stability is critical, 3‑Nitro‑4‑(trifluoromethoxy)aniline (logP = 2.08) offers a lipophilicity advantage over the 2‑nitro isomer (logP = 3.18) . The lower logP reduces the risk of high‑clearance metabolism while maintaining sufficient membrane permeability. This makes the 3‑nitro isomer a preferred starting material for synthesising lead compounds with improved ADME profiles.

Process Chemistry: Solid Handling & Ambient Storage

The compound's melting point of 90–92 °C and its solid physical state simplify weighing, transfer, and containment compared to the liquid 4‑(trifluoromethoxy)aniline . Additionally, the ability to store the material at room temperature (as opposed to the 2–8 °C required for the 2‑nitro isomer) reduces cold‑chain dependencies and associated costs, making it suitable for multi‑kilogram scale‑up in pilot plants .

Synthetic Methodology: Nucleophilic Coupling Reactions

The slightly lower amine basicity (pKa ≈ –1.56) of the target compound, relative to the 2‑nitro isomer (pKa ≈ –1.38), may influence nucleophilic reactivity in palladium‑catalysed amination reactions [1]. Researchers developing Buchwald‑Hartwig or Suzuki‑Miyaura coupling protocols can exploit this electronic difference to optimise yields and selectivity when constructing complex heterocyclic scaffolds.

Agrochemical Intermediate Synthesis

As an intermediate for herbicides, insecticides, and fungicides, the specific substitution pattern of 3‑Nitro‑4‑(trifluoromethoxy)aniline is essential for maintaining the target molecule's biological activity [2]. Isomeric substitution (e.g., moving the nitro group to the 2‑ or 5‑position) would alter the electronic and steric properties of the final active ingredient, potentially rendering it inactive.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Regioisomer‑dependent lipophilicity
LogP and metabolic stability assays
Process chemistry scale‑up
Solid‑state and ambient storage profile
Melting point, storage condition verification
Synthetic methodology development
Amine basicity and nucleophilicity
Coupling reaction yield optimization
Agrochemical intermediate synthesis
Substitution pattern fidelity
Biological activity of derived actives

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